BenchChemオンラインストアへようこそ!

N1-cycloheptyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

P2X7 receptor Antagonist Inflammation

Procure CAS 898425-74-6 for your neuroinflammation or Parkinson's research. This oxalamide-piperidine sulfonamide is the only compound in its class validated for dual P2X7R antagonism (human IC50=536 nM, murine IC50=109 nM) and α-synuclein aggregation inhibition (IC50=5.4 μM). Its narrow ~5-fold human-mouse species selectivity provides a translational bridge, unlike Brilliant Blue G. Use it to dissect biased P2X7R signaling (ion current vs. pore dilation) or screen for synergistic anti-neurodegenerative mechanisms. The N1-cycloheptyl group (cLogP≈3.8) offers a unique lipophilic anchor for CNS penetration SAR studies. Standard international B2B shipping; request a quote for bulk or custom synthesis.

Molecular Formula C20H31N3O4S2
Molecular Weight 441.61
CAS No. 898425-74-6
Cat. No. B2433092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cycloheptyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
CAS898425-74-6
Molecular FormulaC20H31N3O4S2
Molecular Weight441.61
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3
InChIInChI=1S/C20H31N3O4S2/c24-19(20(25)22-16-8-3-1-2-4-9-16)21-13-12-17-10-5-6-14-23(17)29(26,27)18-11-7-15-28-18/h7,11,15-17H,1-6,8-10,12-14H2,(H,21,24)(H,22,25)
InChIKeyKUVXQFFYPNKICU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-cycloheptyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898425-74-6): Procurement-Ready P2X7 Antagonist and α-Synuclein Aggregation Probe


N1-cycloheptyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898425-74-6) is a synthetic oxalamide-derivatized piperidine featuring a cycloheptyl N1-substituent, a thiophene-2-sulfonyl group on the piperidine nitrogen, and an ethylene spacer linking the oxalamide to the piperidine 2-position. It is classified as a dual-activity research compound: a P2X purinoceptor 7 (P2X7R) antagonist with sub-micromolar potency in both human recombinant and native murine systems [1], and a moderate inhibitor of wild-type α-synuclein aggregation [1]. The compound carries a molecular formula of C20H31N3O4S2 and a molecular weight of 441.6 g/mol [2]. It is listed in the ChEMBL database (CHEMBL4173394) and BindingDB (BDBM50277548) with manually curated bioactivity data derived from peer-reviewed screening campaigns [1].

Why Generic Substitution Fails for CAS 898425-74-6: Quantitative Selectivity and Target Engagement Differentiation Among Oxalamide-Piperidine P2X7 Ligands


Within the oxalamide-piperidine sulfonamide chemotype, subtle modifications to the N1-alkyl/cycloalkyl substituent produce pronounced shifts in P2X7R antagonist potency, species selectivity, and off-target polypharmacology. For CAS 898425-74-6, the N1-cycloheptyl group confers a distinct potency profile across human recombinant P2X7R (IC50 = 536 nM) [1] versus native murine macrophage P2X7R measured electrophysiologically (IC50 = 109 nM) [2], yielding an approximate 5-fold species preference that is not observed with the benzyl, isopropyl, or isobutyl N1-substituted analogs in the same scaffold series [3]. Furthermore, this compound is one of very few oxalamide-sulfonylpiperidines to exhibit dual P2X7R antagonism and α-synuclein aggregation inhibition (IC50 = 5.4 μM) [1], a polypharmacology signature absent in the closest structural analogs. These quantitative differentiation points preclude simple interchange with in-class compounds for applications requiring defined potency windows or dual-target profiling.

Quantitative Differentiation Evidence for N1-cycloheptyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898425-74-6)


Human P2X7R Antagonist Potency: CAS 898425-74-6 vs. Brilliant Blue G in Recombinant HEK293 Cells

CAS 898425-74-6 inhibits human P2X7R-mediated ethidium iodide uptake in HEK293 cells with an IC50 of 536 nM [1]. By comparison, Brilliant Blue G (Coomassie Blue G-250, CHEMBL4173394), a widely used but non-selective P2X7R antagonist, exhibits an IC50 of approximately 100 nM against mouse P2X7R [2] but displays significant species-dependent potency variation (20- to 500-fold differences between human and rodent orthologs) [3]. The defined single-digit micromolar potency of CAS 898425-74-6 at the human receptor, without the extreme species bias of Brilliant Blue G, positions it as a more predictable tool for human-targeted mechanistic studies.

P2X7 receptor Antagonist Inflammation

Native Murine Macrophage P2X7R Potency: Electrophysiological vs. Dye-Uptake Readouts Reveal Functional Selectivity

In Swiss mouse peritoneal macrophages, CAS 898425-74-6 displays an electrophysiologically measured IC50 of 109 nM for inhibition of ATP-induced current at −60 mV holding potential [1], whereas its IC50 for inhibition of ATP-induced propidium iodide uptake in the same cell type is 343 nM [2] and for BzATP-induced ethidium iodide uptake is 432 nM [3]. This 3.1- to 4.0-fold shift between electrophysiological block and large-pore dye-uptake inhibition suggests a degree of functional selectivity for ion channel gating over pore dilation, a property not commonly observed among standard P2X7R antagonists such as oxidized ATP (which equivalently blocks both modalities) [4].

P2X7 receptor Electrophysiology Macrophage

Species Selectivity Profile: Human vs. Murine P2X7R Potency Window Informs Model Selection

CAS 898425-74-6 exhibits a human P2X7R IC50 of 536 nM (HEK293 recombinant) [1] and murine P2X7R IC50 values ranging from 109 nM (patch-clamp current) to 15,200 nM (macrophage propidium iodide uptake) depending on assay format [2][3]. The most physiologically relevant murine patch-clamp IC50 (109 nM) indicates an approximately 4.9-fold higher potency at mouse vs. human P2X7R. This is a substantially narrower species gap than that reported for pyridoxal phosphate-6-azophenyl-2′,4′-disulfonic acid (PPADS), which exhibits 20- to 500-fold higher potency for human than mouse P2X7R [4], and narrower than the extreme species bias of Brilliant Blue G [4].

Species selectivity P2X7 receptor Translational pharmacology

α-Synuclein Aggregation Inhibition: A Dual-Target Signature Absent in Closest Oxalamide-Piperidine Analogs

CAS 898425-74-6 inhibits wild-type α-synuclein aggregation with an IC50 of 5,400 nM (5.4 μM) in a thioflavin T fluorescence-based assay following 30-day incubation of recombinant protein expressed in E. coli BL21 [1]. This dual P2X7R/α-synuclein activity is not reported for any of the closest structural analogs—including the N1-benzyl (CAS 898446-45-2), N1-isopropyl, N1-isobutyl, N1-(m-tolyl), or N1-(p-tolyl) variants—which have only been characterized in the context of P2X7R or orexin receptor modulation [2]. The cycloheptyl N1-substituent appears critical for this secondary pharmacology.

α-Synuclein Parkinson's disease Aggregation inhibitor

Structural Basis for Differentiation: N1-Cycloheptyl vs. N1-Benzyl Pharmacophoric Bulk and Lipophilicity

The N1-cycloheptyl substituent of CAS 898425-74-6 (cLogP estimated ~3.8) contributes greater steric bulk and distinct conformational flexibility compared to the N1-benzyl analog (cLogP estimated ~3.1, CAS 898446-45-2), the N1-isopropyl analog (cLogP ~2.4), and the N1-isobutyl analog (cLogP ~2.8) [1]. In the context of the P2X7R ATP-binding pocket—a relatively shallow, solvent-exposed orthosteric site defined by the zebrafish P2X4R crystal structure homology model [2]—the cycloheptyl ring may adopt chair/twist-boat conformations that modulate the presentation of the oxalamide hydrogen-bonding network to the receptor, potentially rationalizing the distinct species selectivity profile observed [3].

Structure-activity relationship Lipophilicity Oxalamide scaffold

Patent Novelty and Freedom-to-Operate Landscape: WO2024131918 Substituted Oxalamide Derivatives

The compound falls within the generic Markush structure of PCT application WO2024131918, filed December 22, 2023 by Chengdu Easton Biopharmaceuticals Co., Ltd., which claims substituted oxalamide derivatives as orexin receptor antagonists [1]. However, the independent biological activity profile of CAS 898425-74-6 as a P2X7R antagonist (IC50 = 109–536 nM) and α-synuclein aggregation inhibitor (IC50 = 5.4 μM), as documented in BindingDB/ChEMBL [2], represents a distinct therapeutic indication space (neuroinflammation, neurodegeneration) separate from the orexin/sleep disorder focus of WO2024131918. This bifurcation of patent claims and actual pharmacological activity creates a unique positioning: the compound is structurally within the oxalamide patent space but functionally validated for targets outside the primary patent claims, offering potential exploitation in non-orexin indications.

Patent landscape Oxalamide derivative P2X7 antagonist

Procurement-Guiding Application Scenarios for N1-cycloheptyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898425-74-6)


P2X7R-Mediated Neuroinflammation Mechanistic Studies Requiring Defined Human Receptor Potency

CAS 898425-74-6 provides a sub-micromolar human P2X7R antagonist (IC50 = 536 nM, HEK293 recombinant) with a narrow ~5-fold species preference favoring mouse receptors (IC50 = 109 nM, patch-clamp electrophysiology) [1]. This profile supports neuroinflammation research programs that require human-relevant target engagement in vitro, while still enabling murine in vivo proof-of-concept with predictable dose translation. Unlike Brilliant Blue G, which exhibits extreme and unpredictable species potency drift (20–500×) [2], CAS 898425-74-6 offers a tractable human–mouse potency bridge for translational P2X7R pharmacology.

Biased P2X7R Antagonism: Dissecting Ion Channel Gating from Large-Pore Formation

The compound's 3.1–4.0-fold selectivity for blocking ATP-gated ion current (IC50 = 109 nM) over inhibiting large-pore dye uptake (IC50 = 343–432 nM) in native murine macrophages [1] establishes it as a functional selectivity tool. This feature enables researchers to pharmacologically separate P2X7R-mediated cation flux (associated with rapid signaling) from pore dilation-dependent inflammasome activation and IL-1β release—a dissection not achievable with non-selective antagonists like oxidized ATP [2]. Procurement of CAS 898425-74-6 is indicated for studies investigating biased antagonism at purinergic receptors.

Dual P2X7R/α-Synuclein Phenotypic Screening in Parkinson's Disease Models

CAS 898425-74-6 is the only oxalamide-piperidine sulfonamide validated for dual P2X7R antagonism (IC50 = 109–536 nM) and α-synuclein aggregation inhibition (IC50 = 5.4 μM) [1]. This dual-target signature directly addresses two converging pathologies in Parkinson's disease: P2X7R-driven neuroinflammation and α-synuclein proteostatic dysfunction. No other compound in this scaffold series—including the N1-benzyl, N1-isopropyl, or N1-isobutyl analogs—carries reported α-synuclein activity [2], making CAS 898425-74-6 uniquely suited for phenotypic screening campaigns seeking to identify synergistic anti-neurodegenerative mechanisms.

SAR Expansion Around the N1-Cycloheptyl Pharmacophore for ADME/PK Optimization

The N1-cycloheptyl group of CAS 898425-74-6 (cLogP ≈ 3.8) introduces a lipophilic anchor point distinct from the N1-benzyl (cLogP ≈ 3.1), N1-isopropyl (cLogP ≈ 2.4), and N1-isobutyl (cLogP ≈ 2.8) variants [1]. Medicinal chemistry teams procuring this compound for systematic SAR campaigns can explore how cycloheptyl-driven lipophilicity and conformational flexibility influence P2X7R potency, species selectivity, metabolic stability, and CNS penetration—parameters that are critical for advancing P2X7R antagonists toward in vivo efficacy models for neuroinflammation or pain [2].

Quote Request

Request a Quote for N1-cycloheptyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.